REACTION_CXSMILES
|
F.[Si](O[C:10]1[C:15]2[N:16]=[C:17]([C:19]3[CH:24]=[CH:23][C:22]([O:25][Si](C(C)(C)C)(C)C)=[C:21]([F:33])[CH:20]=3)[O:18][C:14]=2[C:13]([CH:34]=[CH2:35])=[CH:12][CH:11]=1)(C(C)(C)C)(C)C.C1C[O:39]CC1.C(#N)C>O>[F:33][C:21]1[CH:20]=[C:19]([C:17]2[O:18][C:14]3[C:13]([CH:34]=[CH2:35])=[CH:12][C:11]([OH:39])=[CH:10][C:15]=3[N:16]=2)[CH:24]=[CH:23][C:22]=1[OH:25]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
F
|
Name
|
([tert-butyl(dimethyl)silyl]oxy}-2-(4-{[tert-butyl(dimethyl)sily]oxy}-3-fluorophenyl)-7-vinyl-1,3-benzoxazole
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)OC1=CC=C(C2=C1N=C(O2)C2=CC(=C(C=C2)O[Si](C)(C)C(C)(C)C)F)C=C
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Name
|
|
Quantity
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6 mL
|
Type
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reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
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C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
65 °C
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Type
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CUSTOM
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Details
|
The reaction mixture was stirred at 65° C. for 8 h
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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FILTRATION
|
Details
|
The precipitated solid was filtered off
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
Crystallization of the product from acetone/ethyl ether
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1O)C=1OC2=C(N1)C=C(C=C2C=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.72 g | |
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |